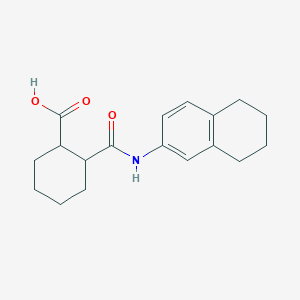
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid, commonly referred to as THNCA, is a chemical compound that has gained considerable attention in the scientific community due to its potential therapeutic properties. THNCA belongs to the class of Naphthalene derivatives, and it has been found to possess several biological activities that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of THNCA is not fully understood, but it is believed to involve the modulation of several signaling pathways involved in inflammation and pain. THNCA has been shown to inhibit the activation of MAPKs and PI3K/Akt signaling pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
THNCA has been found to possess several biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, reduce pain perception, and enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
THNCA has several advantages and limitations for lab experiments. Its potent anti-inflammatory and analgesic properties make it an ideal candidate for the development of novel drugs for the treatment of inflammatory and pain-related disorders. However, its limited solubility in water and low bioavailability may limit its therapeutic potential.
Future Directions
Several future directions for the research on THNCA can be identified. One potential direction is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of chronic pain and inflammatory disorders. Further studies are also needed to elucidate its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of THNCA can be achieved through several methods, including the reaction of 2-amino-5,6,7,8-tetrahydronaphthalene with cyclohexanone followed by cyclization. Another method involves the reaction of 2-(aminomethyl) cyclohexanone with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Both methods have been reported to yield high purity THNCA.
Scientific Research Applications
THNCA has been the subject of several scientific studies, and it has been found to possess potent anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. THNCA has also been found to reduce pain perception in animal models of acute and chronic pain.
properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h9-11,15-16H,1-8H2,(H,19,20)(H,21,22) |
InChI Key |
OHULBSIEGVKYJM-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(CCCC3)C=C2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(CCCC3)C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
